molecular formula C14H12N2O4S2 B6163344 1-(benzenesulfonyl)-1H-indole-2-sulfonamide CAS No. 85953-40-8

1-(benzenesulfonyl)-1H-indole-2-sulfonamide

Cat. No.: B6163344
CAS No.: 85953-40-8
M. Wt: 336.4
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Description

1-(Benzenesulfonyl)-1H-indole-2-sulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of both benzenesulfonyl and indole-2-sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(benzenesulfonyl)-1H-indole-2-sulfonamide typically involves the sulfonylation of indole derivatives. One common method is the reaction of indole with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

1-(Benzenesulfonyl)-1H-indole-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Iodosobenzene (PhIO), 1-hydroxy-1,2-benziodoxol-3-(1H)-one (BI-OH)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce the corresponding amine .

Mechanism of Action

The mechanism of action of 1-(benzenesulfonyl)-1H-indole-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Benzenesulfonic acid
  • Benzenesulfonyl chloride
  • Indole-2-sulfonamide

Uniqueness

1-(Benzenesulfonyl)-1H-indole-2-sulfonamide is unique due to the combination of both benzenesulfonyl and indole-2-sulfonamide groups in its structure. This dual functionality imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

85953-40-8

Molecular Formula

C14H12N2O4S2

Molecular Weight

336.4

Purity

95

Origin of Product

United States

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